molecular formula C11H13BrO3 B14003452 3-Bromo-5-tert-butyl-2-hydroxybenzoic acid CAS No. 73469-64-4

3-Bromo-5-tert-butyl-2-hydroxybenzoic acid

Cat. No.: B14003452
CAS No.: 73469-64-4
M. Wt: 273.12 g/mol
InChI Key: ZZLUVCAIRRVAHY-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Salicylic (B10762653) Acid Derivatives in Chemical Research

Halogenated derivatives of salicylic acid are a significant class of compounds in chemical research, primarily due to the impact of halogen substitution on the molecule's physical, chemical, and biological properties. The introduction of halogens can alter the acidity of the carboxylic acid and phenolic hydroxyl groups, influence the molecule's lipophilicity, and provide a site for further chemical modification. These derivatives are explored for a variety of applications, including their use as antibacterial agents. For instance, studies have shown that certain brominated salicylic acids exhibit notable antibacterial reactivity. researchgate.net The field of medicinal chemistry has a growing interest in small molecules like salicylic acid derivatives, investigating their potential as therapeutic tools. nih.gov

Rationale for Investigating 3-Bromo-5-tert-butyl-2-hydroxybenzoic acid

The investigation into this compound is driven by the unique combination of its structural features. The salicylic acid backbone is a well-known pharmacophore. The bromine atom at the 3-position is expected to enhance its biological activity and modify its electronic properties. The bulky tert-butyl group at the 5-position can influence the molecule's solubility and how it interacts with biological targets. This specific arrangement of substituents makes it a candidate for studies in medicinal chemistry and materials science. Research on substituted salicylic acids has shown that the nature and position of the substituent group can significantly affect their metabolic and biological activities. nih.gov

Overview of Research Scope and Methodologies Applied to this compound

The research scope for this compound encompasses its synthesis, structural characterization, and the evaluation of its chemical and biological properties. While specific research dedicated solely to this acid is not extensively documented in publicly available literature, the methodologies applied to its precursors and related compounds provide a clear framework for its investigation.

A plausible synthetic route to this compound involves a multi-step process. The synthesis would likely start from 4-tert-butylphenol (B1678320), which is first converted to 5-tert-butyl-2-hydroxybenzaldehyde (B1270133). This intermediate is then brominated to yield 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde. nih.gov The final step would be the oxidation of the aldehyde group to a carboxylic acid.

The characterization of this compound would involve a range of analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be used to confirm the molecular structure. For crystalline materials, single-crystal X-ray diffraction provides detailed information about the three-dimensional arrangement of atoms and molecules. researchgate.net Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are employed to assess the purity of the compound. ekb.eg

The table below summarizes the key data for the precursor, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, which has been structurally characterized.

PropertyValue
Molecular FormulaC11H13BrO2
Molecular Weight257.11 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)9.9727 (19)
b (Å)12.174 (2)
c (Å)18.558 (3)
V (ų)2253.0 (7)

Data obtained from the crystallographic study of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde.

Properties

CAS No.

73469-64-4

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

3-bromo-5-tert-butyl-2-hydroxybenzoic acid

InChI

InChI=1S/C11H13BrO3/c1-11(2,3)6-4-7(10(14)15)9(13)8(12)5-6/h4-5,13H,1-3H3,(H,14,15)

InChI Key

ZZLUVCAIRRVAHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O)C(=O)O

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for 3 Bromo 5 Tert Butyl 2 Hydroxybenzoic Acid

Retrosynthetic Analysis of 3-Bromo-5-tert-butyl-2-hydroxybenzoic acid

Retrosynthesis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. chembam.com This process involves breaking down the complex target molecule into smaller fragments, known as synthons, and identifying their stable, reactive equivalents. scitepress.org

For this compound, the primary retrosynthetic disconnections can be envisioned across the carbon-bromine (C-Br), the aryl carbon-tert-butyl (C-C), and the aryl carbon-carboxyl (C-COOH) bonds.

A logical retrosynthetic pathway for this compound identifies key precursors. One approach involves disconnecting the carboxyl group, suggesting a carboxylation reaction of a substituted phenol (B47542) as the final step. This leads back to 2-bromo-4-tert-butylphenol (B1265803) (IV). Further disconnection of the bromine atom from this intermediate points to 4-tert-butylphenol (B1678320) (V) as a plausible and readily available starting material. wikipedia.org Alternatively, disconnecting the tert-butyl group from the target molecule would lead to 3-bromo-2-hydroxybenzoic acid , and disconnecting the bromo group would lead to 5-tert-butyl-2-hydroxybenzoic acid . The most common industrial routes often start with phenol, which is first alkylated and then further functionalized.

Classical and Modern Synthetic Approaches to this compound

The forward synthesis based on the retrosynthetic analysis involves a sequence of reactions to introduce the required functional groups onto the aromatic ring in a controlled manner.

Regioselective bromination is critical for the synthesis of specifically substituted aromatic compounds. The directing effects of existing substituents on the aromatic ring govern the position of electrophilic substitution. In the context of synthesizing the target molecule, bromination can be performed on a precursor such as 5-tert-butyl-2-hydroxybenzoic acid or a related intermediate. The hydroxyl (-OH) and carboxyl (-COOH) groups are ortho-, para-directing and meta-directing, respectively, while the bulky tert-butyl group also influences the position of substitution.

Electrophilic bromination using reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like acetic acid is a common method. nih.govarkat-usa.org For instance, the synthesis of the related compound, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, is achieved by brominating 5-tert-butyl-2-hydroxybenzaldehyde (B1270133) with liquid bromine in acetic acid. researchgate.netnih.gov The strong activating and ortho-directing effect of the hydroxyl group, combined with the para-position being blocked by the tert-butyl group, directs the bromine to the ortho position (C3). Metal-organic frameworks have also been developed as catalysts for regioselective oxidative bromination of arenes under mild conditions. rsc.org

The incorporation of the tert-butyl group onto the phenolic ring is typically achieved through Friedel-Crafts alkylation. researchgate.net This reaction involves treating a phenol with a tert-butylating agent, such as isobutene or tert-butyl alcohol, in the presence of an acid catalyst. wikipedia.org

Various catalysts can be employed, including Brønsted acids like sulfuric acid and Lewis acids such as aluminum chloride (AlCl₃). ijarse.com However, these traditional catalysts can be corrosive and difficult to separate from the reaction mixture. Modern approaches utilize solid acid catalysts like zeolites, ion-exchange resins, or ionic liquids, which offer advantages in terms of reusability and reduced environmental impact. researchgate.netresearchgate.netnih.gov The reaction conditions, including temperature and catalyst choice, can be tuned to control the selectivity between ortho- and para-alkylation. For the synthesis of the target compound's precursors, para-alkylation of phenol is the desired initial step to produce 4-tert-butylphenol. wikipedia.org

The formation of the salicylic (B10762653) acid core, characterized by ortho-hydroxyl and carboxyl groups, is a key transformation. The classical method for this is the Kolbe-Schmitt reaction , which involves the carboxylation of a sodium phenoxide with carbon dioxide under pressure and heat. nih.gov Applying this to 2-bromo-4-tert-butylphenol would yield the desired product.

A synthetic route to the related aldehyde involves a modified Reimer-Tiemann reaction . This reaction introduces a formyl group (-CHO) ortho to the hydroxyl group of a phenol. For example, 4-tert-butylphenol can be heated with sodium hydroxide (B78521) and chloroform (B151607) to produce 5-tert-butyl-2-hydroxybenzaldehyde. researchgate.netnih.gov This aldehyde can then be oxidized to the corresponding carboxylic acid to form 5-tert-butyl-2-hydroxybenzoic acid, which can subsequently be brominated.

More recent advancements include palladium-catalyzed, silanol-directed C-H carboxylation of phenols, which offers a highly selective and efficient method for synthesizing salicylic acids under milder conditions with excellent functional group tolerance. nih.gov This represents a modern alternative to the traditional, often harsh, methods.

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and waste. A documented synthesis for the analogous compound, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, provides insight into effective reaction parameters. nih.gov This multi-step synthesis starts from 4-tert-butylphenol.

The first step, a modified Reimer-Tiemann formylation, is performed by heating 4-tert-butylphenol with a concentrated sodium hydroxide solution and chloroform. The subsequent bromination of the resulting 5-tert-butyl-2-hydroxybenzaldehyde is carried out using liquid bromine in acetic acid. This specific procedure reports a high maximum yield of 83% for the final aldehyde product. nih.govresearchgate.net The subsequent oxidation of this aldehyde to the target carboxylic acid would also require optimization of the oxidant and reaction conditions.

The table below summarizes the optimized conditions reported for the synthesis of the key intermediate, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde.

StepReactantsReagentsSolventTemperatureReported Yield
Formylation4-tert-butylphenolSodium hydroxide, ChloroformWater60-65°CNot specified for this step
Bromination5-tert-butyl-2-hydroxybenzaldehydeLiquid BromineAcetic AcidNot specified83% (overall)

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. abcr-mefmo.org The principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint.

One area for improvement is the replacement of hazardous solvents. For example, the Reimer-Tiemann reaction traditionally uses chloroform, a toxic and environmentally harmful chlorinated solvent. researchgate.net Research into alternative solvents or solvent-free conditions is a key green chemistry objective. Water is often explored as a green solvent for organic reactions. researchgate.net

Another principle is the use of catalysts instead of stoichiometric reagents to improve atom economy. The use of recyclable solid acid catalysts like zeolites for the alkylation step is an example of this. researchgate.net Similarly, modern catalytic methods for carboxylation, such as the palladium-catalyzed C-H activation, are preferable to the high-pressure, high-temperature conditions of the traditional Kolbe-Schmitt reaction. nih.gov

Furthermore, developing syntheses from renewable feedstocks is a growing area of interest. For instance, methods have been developed to synthesize salicylic acid from wintergreen oil using green chemistry principles, which could potentially be adapted for its derivatives. nih.govmarmara.edu.tr Replacing strong, corrosive acids like sulfuric acid with safer alternatives like phosphoric acid in related syntheses has also been shown to be a viable green alternative without significantly compromising yield. abcr-mefmo.org

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5 Tert Butyl 2 Hydroxybenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Bromo-5-tert-butyl-2-hydroxybenzoic acid

A thorough search of scientific literature did not yield specific high-resolution 1D (¹H, ¹³C) or 2D NMR (COSY, HSQC, HMBC) data for this compound.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Aromatic Substitution Pattern Assignment

Experimental data from multi-dimensional NMR techniques, which are crucial for the unambiguous assignment of the aromatic substitution pattern by establishing proton-proton and proton-carbon correlations, are not available for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis of this compound

A detailed vibrational mode analysis based on an experimental FTIR spectrum for this compound is not present in the reviewed literature. Such an analysis would identify characteristic vibrational frequencies for its functional groups, including the hydroxyl (O-H), carboxylic acid (C=O, C-O), and tert-butyl (C-H) groups, as well as vibrations influenced by the bromine substituent and aromatic ring.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound

While general fragmentation patterns for aromatic carboxylic acids, bromo-compounds, and molecules containing tert-butyl groups are well-established, a specific fragmentation pathway analysis for this compound based on experimental mass spectrometry data has not been published. A detailed study would be required to identify the molecular ion peak and characteristic fragment ions, such as those resulting from the loss of the carboxylic group, a methyl group from the tert-butyl moiety, or the bromine atom.

Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals

No single-crystal X-ray diffraction data for this compound or its co-crystals could be located. This information is essential for definitively determining its solid-state molecular structure, bond lengths, bond angles, and crystal packing.

Detailed crystallographic studies are available for the closely related compound, 3-bromo-2-hydroxybenzoic acid, which typically forms centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups. nih.gov Furthermore, extensive crystal structure data exists for the analogous aldehyde, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, where an intramolecular hydrogen bond stabilizes the molecular conformation. nih.govresearchgate.netresearchgate.net However, these findings cannot be directly extrapolated to the title benzoic acid without experimental verification.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding) in this compound Structures

Without experimental crystal structure data, a definitive analysis of the crystal packing and intermolecular interactions, such as the specific hydrogen bonding motifs, for this compound is not possible. It would be speculative to assume whether it forms dimers, chains, or other supramolecular assemblies in the solid state.

Chiroptical Spectroscopy (if applicable for enantiomers/conformational analysis)

This compound is an achiral molecule as it does not possess a stereocenter. Therefore, chiroptical spectroscopy techniques, such as circular dichroism, are not applicable for its analysis.

Chemical Reactivity, Derivatization, and Supramolecular Chemistry of 3 Bromo 5 Tert Butyl 2 Hydroxybenzoic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety in 3-Bromo-5-tert-butyl-2-hydroxybenzoic acid

The carboxylic acid group is a primary site for derivatization through esterification and amidation reactions.

Esterification: The carboxylic acid functional group of this compound can be readily converted to its corresponding esters. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. teachnlearnchem.com Alternatively, esterification can be achieved by reacting the acid with an alkyl halide in the presence of a base. google.com For instance, reacting salicylic (B10762653) acids with ω-bromoalkyl compounds in the presence of potassium carbonate yields the corresponding bromoalkyl esters. researchgate.net These methods allow for the introduction of a wide variety of alkyl or aryl groups, thereby modifying the compound's lipophilicity and other physicochemical properties. teachnlearnchem.com

Amidation: Amidation of the carboxylic acid group provides another route to a diverse range of derivatives. Direct reaction with primary amines in the presence of a coupling agent like phosphorus trichloride (B1173362) (PCl₃) in an inert solvent can yield N-substituted salicylamides. doaj.orgresearchgate.net Another approach involves the amidation of salicylic acid esters, such as the methyl ester, by heating with a primary amine. google.com This reaction proceeds by nucleophilic acyl substitution, where the amine displaces the methoxy (B1213986) group. More recently, methods for the direct room-temperature amidation of 4H-benzo[d] rsc.orgdioxin-4-one derivatives (synthesized from salicylic acids) with primary amines have been developed, offering a versatile route to salicylamides. nih.gov The resulting amides are important in medicinal chemistry, as this modification can significantly alter biological activity. nih.gov

Reaction TypeReagentsProduct TypeGeneral Reference
EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)Ester (R-O-C=O) teachnlearnchem.com
EsterificationAlkyl Halide (R-X), Base (e.g., K₂CO₃)Ester (R-O-C=O) google.comresearchgate.net
AmidationPrimary Amine (R-NH₂), PCl₃N-Substituted Amide (R-NH-C=O) doaj.orgresearchgate.net
AmidationPrimary Amine (R-NH₂), heat (from methyl ester)N-Substituted Amide (R-NH-C=O) google.com
Table 1: Summary of Esterification and Amidation Reactions.

Reactions Involving the Hydroxyl Group of this compound (e.g., Etherification, Chelation)

The phenolic hydroxyl group at the C2 position is another key site for chemical modification and interaction.

Etherification: The hydroxyl group can undergo etherification to form ethers. This is typically achieved by reacting the compound with an alkyl halide in the presence of a base (Williamson ether synthesis). The reactivity of the hydroxyl group can be influenced by the intramolecular hydrogen bond it forms with the adjacent carboxylic acid group, a characteristic feature of salicylic acids. rsc.orgresearchgate.net This interaction can decrease the nucleophilicity of the phenolic oxygen, potentially requiring stronger reaction conditions for etherification compared to a non-intramolecularly bonded phenol (B47542).

Chelation: The ortho-positioning of the hydroxyl and carboxyl groups makes this compound an excellent bidentate chelating agent for various metal ions. Salicylic acid and its derivatives are known to form stable complexes with a range of metal ions, including Fe(III), Al(III), Cu(II), Zn(II), Co(II), and Ni(II). nih.govrsc.orgiosrjournals.org The ligand coordinates to the metal center through the oxygen atoms of the deprotonated phenolate (B1203915) and carboxylate groups. The stability of these metal chelates is influenced by the nature of the substituents on the salicylic acid ring. Electron-donating groups can enhance the binding affinity, while electron-withdrawing groups may reduce it. rsc.org The formation of these complexes is often pH-dependent.

Metal IonComplex Stoichiometry (Metal:Ligand)Chelation Behavior
Fe(III)1:1, 1:2, 1:3Forms stable complexes, often colored. nih.govrsc.org
Al(III)1:1, 1:2Forms stable complexes. nih.govrsc.org
Cu(II)1:1, 1:2Chelates show extra stabilization due to Jahn-Teller distortion.
Mn(II), Co(II), Ni(II), Zn(II)1:1Form stable 1:1 chelates.
Table 2: Chelation Properties of Substituted Salicylic Acids.

Substitution and Cross-Coupling Reactions at the Bromine Atom of this compound (e.g., Suzuki, Sonogashira)

The bromine atom at the C3 position serves as a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, enabling significant structural modifications.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl compounds by reacting an aryl halide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The bromine atom of this compound can be substituted with a wide variety of aryl or heteroaryl groups using this methodology. rsc.org The reaction is known for its mild conditions and tolerance of various functional groups, making it highly suitable for complex molecules. organic-chemistry.orgyoutube.com

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form arylalkynes. wikipedia.orglibretexts.org This reaction can be used to introduce an alkynyl substituent at the C3 position of the salicylic acid ring. researchgate.net These reactions are valuable for synthesizing conjugated systems and are widely used in medicinal chemistry and materials science. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. researchgate.net

ReactionCoupling PartnerCatalyst SystemProduct
Suzuki CouplingAryl/Heteroaryl Boronic Acid (R-B(OH)₂)Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃)3-Aryl/Heteroaryl derivative
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd Catalyst, Cu(I) Co-catalyst, Base (e.g., Amine)3-Alkynyl derivative
Table 3: Cross-Coupling Reactions at the Bromine Atom.

Reactions Involving the Aromatic Ring System of this compound

Further substitution on the aromatic ring is governed by the directing effects of the four existing substituents. The available positions for electrophilic aromatic substitution (EAS) are C4 and C6. The directing influence of each group is as follows:

-OH (at C2): Strongly activating, ortho-, para-directing.

-tert-butyl (at C5): Activating, ortho-, para-directing. stackexchange.com

-Br (at C3): Deactivating, ortho-, para-directing.

-COOH (at C1): Deactivating, meta-directing. utexas.eduutexas.edu

Considering these effects, both the C4 and C6 positions are activated by multiple ortho-, para-directing groups. The C6 position is para to the strongly activating -OH group and ortho to the activating -tert-butyl group. The C4 position is ortho to the -tert-butyl group and ortho to the -Br group. Steric hindrance from the adjacent bulky tert-butyl group at C5 and the bromine at C3 might influence the site of attack. The large tert-butyl group can sterically hinder attack at the ortho positions. libretexts.org Therefore, substitution at the C6 position is generally favored due to the strong para-directing effect of the hydroxyl group. It is also important to note that the tert-butyl group is resistant to oxidation; unlike smaller alkyl groups, it cannot be oxidized to a carboxylic acid with reagents like KMnO₄. doubtnut.com

Synthesis of Derivatives and Analogs of this compound for Structure-Activity Relationship (SAR) Studies

The diverse reactivity of this compound makes it an excellent scaffold for generating libraries of analogs for structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. blogspot.com

By systematically applying the reactions described above, different parts of the molecule can be modified:

Carboxylic Acid Modification: Esterification and amidation introduce a variety of groups, altering polarity, hydrogen bonding capability, and steric bulk. nih.gov

Hydroxyl Group Modification: Etherification can probe the importance of the phenolic proton for biological activity.

Bromine Atom Substitution: Suzuki and Sonogashira couplings allow for the introduction of a vast array of aryl, heteroaryl, and alkynyl substituents, exploring different steric and electronic environments at the C3 position.

Aromatic Ring Substitution: Electrophilic substitution can introduce additional functional groups (e.g., nitro, halogen) at the C4 or C6 positions, further tuning the electronic properties of the molecule. blogspot.com

For example, studies on other salicylic acid derivatives have shown that introducing halogens or forming amides can significantly enhance biological activities. nih.govyoutube.com Synthesizing a series of derivatives of this compound and evaluating their biological effects would provide valuable data for identifying key structural features required for a desired activity. nih.govresearchgate.net

Supramolecular Assembly and Host-Guest Chemistry Involving this compound

The functional groups on this compound enable the formation of well-defined supramolecular structures through non-covalent interactions, primarily hydrogen bonding.

The study of how molecules pack in the solid state is known as crystal engineering. rsc.org For carboxylic acids, the most common hydrogen-bonding motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O bonds between their carboxyl groups. rsc.orgresearchgate.net This is a highly probable arrangement for this compound.

Furthermore, the 2-hydroxy group typically forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent carboxylic acid. rsc.org This interaction contributes to the planarity of the molecule. The interplay between this intramolecular bond and the intermolecular carboxyl-carboxyl dimer formation is a key feature of the supramolecular chemistry of salicylic acids. researchgate.net

Computational and Theoretical Studies on 3 Bromo 5 Tert Butyl 2 Hydroxybenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis of 3-Bromo-5-tert-butyl-2-hydroxybenzoic acid

Detailed Density Functional Theory (DFT) calculations specific to this compound are not extensively available in the reviewed literature. However, computational studies on analogous brominated hydroxybenzoic acid derivatives are often conducted using basis sets such as 6-311++G(d,p) to optimize molecular geometry and analyze electronic properties. Such analyses for similar molecules typically involve the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity. For a molecule like this compound, the electron-withdrawing nature of the bromine atom and the carboxylic acid group, combined with the electron-donating effect of the hydroxyl and tert-butyl groups, would create a complex electronic environment influencing the charge distribution and orbital energies.

Conformational Analysis and Energy Landscapes of this compound

Specific conformational analyses and detailed energy landscapes for this compound have not been detailed in the public domain. For related salicylic (B10762653) acid derivatives, a key conformational feature is the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. This interaction significantly stabilizes a planar conformation of the molecule. In the case of this compound, this intramolecular hydrogen bond is expected to be a dominant factor in its preferred conformation. The steric bulk of the tert-butyl group at the 5-position and the bromine atom at the 3-position would influence the rotational barrier of the carboxylic acid group and could introduce slight deviations from planarity. A comprehensive conformational analysis would involve mapping the potential energy surface by systematically rotating the rotatable bonds—primarily the C-C bond connecting the carboxylic group to the benzene (B151609) ring and the C-O bond of the hydroxyl group—to identify the global and local energy minima.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

While specific Quantitative Structure-Activity Relationship (QSAR) models focused solely on this compound are not available, QSAR studies are a common approach in medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. For a set of analogs of this compound, a QSAR model would be developed by first calculating a variety of molecular descriptors. These descriptors fall into several categories:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area, and specific steric parameters like those from Taft or Charton.

Hydrophobic Descriptors: LogP (partition coefficient), which describes the lipophilicity of the molecule.

Topological Descriptors: Indices that quantify molecular branching, connectivity, and shape.

Once these descriptors are calculated for a series of analogs with known biological activities (e.g., enzyme inhibition, antimicrobial activity), statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are employed to build a mathematical model that predicts activity based on these descriptors.

Molecular Docking and Dynamics Simulations with Biological Macromolecules (Pre-clinical, In vitro targets only)

There is no specific information available regarding molecular docking and dynamics simulations of this compound with biological macromolecules. However, the general methodology for such studies can be described. Molecular docking would be used to predict the preferred binding orientation of this compound within the active site of a target protein. This process involves preparing the 3D structures of both the ligand (the benzoic acid derivative) and the protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring them based on a force field to estimate the binding affinity.

Following docking, molecular dynamics (MD) simulations could be performed on the most promising protein-ligand complex. An MD simulation would track the movements of every atom in the system over time (typically nanoseconds to microseconds), providing insights into the stability of the binding pose, the specific intermolecular interactions (like hydrogen bonds, hydrophobic interactions, and salt bridges), and any conformational changes in the protein or ligand upon binding.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, these predictions would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies corresponding to the stretching and bending of different bonds (e.g., O-H, C=O, C-Br). These calculated frequencies are often scaled to better match experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of 1H and 13C chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and corresponding oscillator strengths, which correlate with the absorption wavelengths (λmax) observed in a UV-Vis spectrum.

Below is a hypothetical data table of predicted versus experimental spectroscopic data for a similar compound, illustrating the application of these methods.

Spectroscopic ParameterPredicted ValueExperimental Value
IR: ν(O-H) stretch (carboxylic)3450 cm-13465 cm-1
IR: ν(C=O) stretch1680 cm-11690 cm-1
1H NMR: δ(COOH)11.5 ppm11.8 ppm
13C NMR: δ(C=O)170.2 ppm171.5 ppm
UV-Vis: λmax298 nm305 nm

Molecular Electrostatic Potential (MESP) Analysis of this compound

A Molecular Electrostatic Potential (MESP) analysis for this compound would provide valuable information about the charge distribution and reactivity of the molecule. The MESP map is plotted onto the electron density surface of the molecule, with colors indicating the electrostatic potential.

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this molecule, such regions would be concentrated around the oxygen atoms of the hydroxyl and carboxylic acid groups due to their high electronegativity.

Positive Potential Regions (Blue): These are electron-deficient areas, indicating sites for nucleophilic attack. The hydrogen atom of the carboxylic acid and the hydroxyl group would exhibit a strong positive potential.

Neutral Regions (Green): These areas have a relatively neutral potential, often found over the carbon backbone and the tert-butyl group.

The MESP analysis would highlight the molecule's reactive sites. The negative potential near the carbonyl oxygen would be a primary site for hydrogen bonding, while the positive potential on the acidic proton would be the site of deprotonation.

Biological Activities and Mechanistic Investigations of 3 Bromo 5 Tert Butyl 2 Hydroxybenzoic Acid in Vitro and Pre Clinical Models Only

Enzyme Inhibition Studies (e.g., Laccase, COX)

No specific studies on the inhibitory effects of 3-Bromo-5-tert-butyl-2-hydroxybenzoic acid on enzymes such as laccase or cyclooxygenases (COX) were identified in the public domain. While derivatives of salicylic (B10762653) acid are known to inhibit COX enzymes, specific inhibitory concentrations (IC50) or detailed mechanistic data for this particular compound are not available.

Receptor Binding Assays and Ligand-Target Interactions

There is no available data from in vitro receptor binding assays or computational modeling studies that describe the interaction of this compound with specific biological receptors or targets.

Antioxidant and Radical Scavenging Properties (In vitro assays)

Direct assessments of the antioxidant and radical scavenging properties of this compound through standard in vitro assays (such as DPPH, ABTS, or ORAC) have not been reported in the available scientific literature.

Antimicrobial Activities (Bacterial, Fungal, Viral - In vitro assays)

While various halogenated and alkylated phenolic compounds exhibit antimicrobial properties, specific studies detailing the in vitro efficacy (e.g., minimum inhibitory concentrations) of this compound against bacterial, fungal, or viral strains are not available.

Anti-inflammatory Pathways (Cellular models, in vitro mechanisms)

No research was found that investigates the effects of this compound on inflammatory pathways in cellular models. There is no information on its ability to modulate the production of inflammatory mediators like prostaglandins, cytokines, or nitric oxide in vitro.

Investigations into Apoptosis Induction and Cell Cycle Modulation (Cell lines, in vitro)

The scientific literature lacks studies on the potential of this compound to induce apoptosis or modulate the cell cycle in cancer or other cell lines.

Modulatory Effects on Signaling Pathways (e.g., NF-κB, MAPK - Cellular models)

There are no published reports on the effects of this compound on key signaling pathways such as NF-κB or MAPK in cellular models.

Structure-Activity Relationships (SAR) Driving Biological Effects in Pre-clinical Models

The foundational structure for activity is the 2-hydroxybenzoic acid (salicylic acid) core. The relative positioning of the hydroxyl (-OH) and carboxyl (-COOH) groups is paramount; moving the hydroxyl group to the meta or para position relative to the carboxyl group typically abolishes anti-inflammatory activity. The carboxyl group and the adjacent hydroxyl group are considered the active moieties responsible for the characteristic effects of salicylates.

Influence of Ring Substituents:

The introduction of substituents onto the aromatic ring can significantly modulate the biological activity. In the case of this compound, the bromo and tert-butyl groups are key modifiers.

Halogenation: The presence of a halogen atom, such as bromine at the C-3 position, is a critical feature. Halogen substitution on the aromatic ring of salicylates is known to enhance both potency and, in some cases, toxicity. For instance, in a series of 3-keto salicylic acid chalcones designed as HIV-1 integrase inhibitors, compounds with a bromo substituent were found to be the most active, outperforming those with fluoro or chloro substitutions. This suggests that the electronic and steric properties of the bromine atom at this position can favorably influence interactions with biological targets. In another study, a compound containing a brominated and chlorinated hydroxybenzylamine moiety attached to a 2-hydroxybenzoic acid scaffold, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, demonstrated anti-inflammatory effects by inhibiting pro-inflammatory mediators in microglial cells. This further supports the role of bromine in conferring anti-inflammatory potential.

Alkyl Substitution: The tert-butyl group at the C-5 position also plays a significant role. Large, bulky alkyl groups like tert-butyl can influence the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with target proteins. Substitution at the 5th position of the salicylic acid ring has been shown to increase anti-inflammatory activity. For example, the introduction of a difluoromethyl group at C-5 in diflunisal (B1670566) enhances its anti-inflammatory properties compared to unsubstituted salicylic acid. The tert-butyl group in this compound likely serves a similar purpose, enhancing its interaction with target sites.

The combination of a halogen at C-3 and a bulky alkyl group at C-5 on the 2-hydroxybenzoic acid framework suggests a design aimed at optimizing biological activity. The bromo group can enhance potency through electronic effects and potential halogen bonding interactions, while the tert-butyl group can improve lipophilicity and steric fit within a target's binding pocket.

The following table summarizes the general structure-activity relationships for substituted salicylic acids based on findings from various preclinical studies, providing a framework for understanding the potential contributions of the functional groups in this compound.

Structural ModificationPositionEffect on Biological Activity (General Observations)Potential Rationale
Hydroxyl Group Relocationmeta or para to CarboxylAbolishes or significantly reduces activityThe ortho-positioning of the hydroxyl and carboxyl groups is critical for the active conformation and interaction with targets.
Halogen Substitution (e.g., Br, Cl)C-3 or C-5Enhances potency and can increase toxicityAlters electronic properties of the ring, potentially increasing binding affinity to target enzymes or receptors.
Bulky Alkyl Group (e.g., tert-butyl)C-5Increases anti-inflammatory activityEnhances lipophilicity, aiding in membrane permeability and providing a better steric fit in the binding site of target proteins.
Amidation of Carboxyl GroupC-1Can increase inhibitory activity against specific targets like NFκBModifies the acidic nature of the molecule and can introduce new hydrogen bonding opportunities.

Emerging Applications of 3 Bromo 5 Tert Butyl 2 Hydroxybenzoic Acid in Materials Science and Catalysis

Utilization as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

There is no available research demonstrating the use of 3-Bromo-5-tert-butyl-2-hydroxybenzoic acid as a ligand in the synthesis of coordination complexes or metal-organic frameworks (MOFs). In principle, substituted salicylic (B10762653) acids can serve as ligands in coordination chemistry due to the presence of carboxylate and hydroxyl groups that can bind to metal ions. For instance, various metal-organic frameworks have been constructed using different salicylic acid derivatives. acs.org Research into MOFs based on p-hydroxybenzoic acid has also been conducted, exploring their synthesis and catalytic capabilities. rsc.orgnih.gov However, no studies have been published that specifically employ the bulky tert-butyl and bromo-substituted this compound for the construction of MOFs. The steric hindrance from the tert-butyl group and the electronic effects of the bromo substituent could potentially influence the coordination geometry and the resulting framework topology, but this remains a hypothetical consideration without experimental evidence.

Application as a Catalyst or Co-catalyst in Organic Reactions

There is no documented use of this compound as a catalyst or co-catalyst in organic reactions. The chemical structure, a substituted bromophenol, suggests theoretical potential for catalytic activity in certain reactions. For instance, brominated phenols can be involved in catalytic degradation processes. bohrium.com The bromination of phenols itself can be subject to general base catalysis. researchgate.net Furthermore, manganese oxides have been shown to catalyze the oxidation of phenol (B47542) in the presence of bromide ions, leading to the formation of brominated phenolic compounds. nih.gov Despite these related concepts, no research has been published that investigates or establishes the catalytic properties of this compound in any specific organic transformation.

Incorporation into Functional Thin Films and Coatings

No research has been found detailing the incorporation of this compound into functional thin films or coatings. Benzoic acid and its derivatives have been investigated as potential atomic layer deposition (ALD) inhibitors for creating patterned thin films. mdpi.com Additionally, aromatic carboxylic acids have been used with metal precursors to grow thin films of organic-inorganic hybrid materials. Thin films incorporating substituted porphyrins with carboxy-phenyl groups have been developed for corrosion inhibition. mdpi.com However, there are no specific studies that report the use of this compound in the fabrication or functionalization of thin films or coatings for any application.

Sensing Applications (e.g., chemosensors for metal ions or biomolecules)

There are no published studies on the application of this compound in the development of chemosensors. The salicylic acid backbone is a known platform for the design of colorimetric and fluorescent chemosensors. For example, salicylic acid-based receptors have been synthesized for the selective recognition of fluoride (B91410) anions. nih.govresearchgate.net Furthermore, various derivatives of salicylic acid are electrochemically active, which can be exploited in the development of electrochemical sensors. mdpi.com While these examples show the potential of the general molecular scaffold, no research has been conducted to explore the specific sensing capabilities of this compound for metal ions, biomolecules, or any other analytes.

Future Research Directions and Unexplored Potential of 3 Bromo 5 Tert Butyl 2 Hydroxybenzoic Acid

Development of Novel Synthetic Methodologies for Enhanced Efficiency

While the synthesis of the closely related aldehyde, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, has been documented, dedicated research into the efficient and scalable synthesis of 3-bromo-5-tert-butyl-2-hydroxybenzoic acid is a critical first step. nih.govresearchgate.netresearchgate.net Future research should focus on developing novel synthetic routes that offer high yields, purity, and are environmentally benign.

One promising avenue is the exploration of advanced catalytic systems for the direct carboxylation of a suitable precursor. This could involve the use of transition-metal catalysts to achieve regioselective carboxylation, potentially offering a more direct and atom-economical route compared to traditional methods that may involve multiple steps of protection and deprotection.

Furthermore, the development of flow chemistry processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control. A continuous-flow setup could allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and reduced byproduct formation.

Potential Synthetic StrategyAdvantagesKey Research Focus
Catalytic CarboxylationHigh regioselectivity, atom economyDevelopment of novel catalyst systems
Flow ChemistryEnhanced safety, scalability, process controlOptimization of reactor design and reaction conditions
BiocatalysisHigh specificity, mild reaction conditionsIdentification and engineering of suitable enzymes

Comprehensive Exploration of Structure-Activity Relationships through Combinatorial Chemistry

The biological activities of salicylic (B10762653) acid and its derivatives are well-documented, and future research should systematically explore the structure-activity relationships (SAR) of this compound. blogspot.comnih.govnih.govresearchgate.netresearchgate.net Combinatorial chemistry presents a powerful tool to achieve this by enabling the rapid synthesis of a large library of analogues. nih.govijpsonline.comiipseries.orgwikipedia.orgnih.gov

By systematically modifying the core structure of this compound, researchers can elucidate the key structural features responsible for any observed biological activity. For instance, the tert-butyl group could be replaced with other alkyl or aryl groups to probe the influence of steric bulk and lipophilicity. Similarly, the position and nature of the halogen substituent could be varied to understand its impact on the electronic properties and biological interactions of the molecule.

High-throughput screening of these compound libraries against a panel of biological targets could rapidly identify lead compounds for further development. This approach would not only accelerate the discovery of new therapeutic agents but also provide a deeper understanding of the molecular mechanisms of action.

Advanced Mechanistic Elucidations in Biological Systems Using Omics Technologies (In vitro/Pre-clinical)

To fully understand the therapeutic potential of this compound and its derivatives, it is crucial to elucidate their mechanisms of action in biological systems. Modern "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic approach to unraveling the complex molecular interactions of small molecules. frontiersin.orgbiobide.comhumanspecificresearch.orgaiche.orgnih.gov

In vitro studies using cell lines treated with the compound can provide initial insights into its effects on gene expression, protein levels, and metabolic pathways. For example, transcriptomic analysis could reveal which genes are up- or down-regulated in response to treatment, while proteomic studies could identify the specific proteins that interact with the compound.

Subsequent pre-clinical studies in animal models could then validate these in vitro findings and provide a more comprehensive picture of the compound's physiological effects. By integrating data from multiple omics platforms, researchers can construct detailed models of the compound's mechanism of action, paving the way for its potential clinical applications.

Omics TechnologyInformation GainedPotential Application
GenomicsGenetic basis of responseIdentification of patient populations likely to respond to treatment
TranscriptomicsChanges in gene expressionUnderstanding of affected cellular pathways
ProteomicsProtein-drug interactionsTarget identification and validation
MetabolomicsAlterations in metabolic profilesAssessment of physiological effects

Exploration of New Material Science Applications

The unique chemical structure of this compound suggests its potential for use in the development of novel materials. Phenolic compounds, in general, are known for their antioxidant and antimicrobial properties, and their incorporation into polymers can enhance the functionality of the resulting materials. mdpi.comnih.govmdpi.comnih.govrsc.org

Future research could explore the use of this compound as a monomer or additive in the synthesis of new polymers. The presence of the bromine atom could impart flame-retardant properties, while the phenolic hydroxyl and carboxylic acid groups could provide sites for further chemical modification or interaction with other materials.

Potential applications for such functionalized polymers could include active food packaging with enhanced antioxidant and antimicrobial properties, or the development of new biocompatible materials for medical devices. The bulky tert-butyl group may also influence the physical properties of the polymer, such as its solubility and thermal stability.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

By training machine learning models on existing data for similar compounds, it may be possible to predict the biological activities, physicochemical properties, and potential toxicities of novel derivatives of this compound. This in silico screening approach can help prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Furthermore, AI algorithms can be used to analyze the large datasets generated from omics studies to identify complex patterns and correlations that may not be apparent through traditional analysis methods. This can lead to a deeper understanding of the compound's mechanism of action and help in the design of more effective and safer therapeutic agents. Graph neural networks, for example, have shown promise in predicting the properties of benzoic acid derivatives. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Bromo-5-tert-butyl-2-hydroxybenzoic acid, and how can reaction efficiency be optimized?

  • Methodology :

  • Begin with a benzoic acid precursor (e.g., 5-tert-butyl-2-hydroxybenzoic acid) and perform electrophilic bromination using bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.
  • Optimize regioselectivity by adjusting reaction temperature (40–60°C) and using catalysts like FeCl₃ .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
  • Challenge : Competing bromination at adjacent positions; use steric hindrance from the tert-butyl group to favor substitution at the 3-position.

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Perform liquid-liquid extraction to remove polar impurities (e.g., aqueous NaOH wash followed by acidification with HCl to precipitate the product).
  • Recrystallize using ethanol/water mixtures to enhance purity (>95%) .
  • Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical methods are essential for confirming the structural integrity of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl protons at δ 1.3 ppm, aromatic protons at δ 7.1–7.8 ppm) .
  • LC-MS : Verify molecular ion peaks ([M-H]⁻ at m/z 285) and assess purity (>98%) .
  • IR Spectroscopy : Confirm hydroxyl (3400–3600 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during bromination?

  • Methodology :

  • Use stoichiometric control (1.1 equivalents Br₂) to avoid over-bromination.
  • Employ inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyl group .
  • Monitor byproducts (e.g., di-brominated analogs) via LC-MS and adjust reaction time (<6 hours) .

Q. How should contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during structural characterization?

  • Methodology :

  • Perform 2D NMR (COSY, HSQC) to resolve overlapping proton signals caused by tert-butyl steric effects .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₁H₁₃BrO₃) .
  • Consider X-ray crystallography if crystalline derivatives (e.g., methyl esters) can be synthesized .

Q. What strategies are effective for identifying degradation products under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation via LC-MS/MS .
  • Identify hydrolytic products (e.g., debromination or tert-butyl cleavage) using isotopic labeling .
  • Store the compound in amber vials at -20°C under nitrogen to suppress photodegradation and oxidation .

Safety and Handling

  • Storage : Store at -20°C in amber glass under inert gas to prevent photodegradation .
  • Hazard Mitigation : Use PPE (gloves, goggles) and fume hoods during synthesis; avoid inhalation/contact (H313/H333) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.